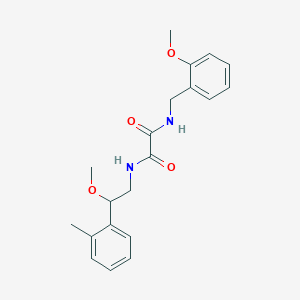

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-14-8-4-6-10-16(14)18(26-3)13-22-20(24)19(23)21-12-15-9-5-7-11-17(15)25-2/h4-11,18H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJFECHLLAOZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a member of the oxalamide class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and therapeutic potential, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The molecular formula of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide is C15H21N2O3. The synthesis typically involves the reaction of oxalyl chloride with specific amine precursors under controlled conditions to prevent hydrolysis. The general synthetic route includes:

- Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.

- Formation of N1-isobutyl Oxalamide : Reacting oxalyl chloride with isobutylamine.

- Final Product Formation : Reacting N1-isobutyl oxalamide with 2-methoxy-2-(o-tolyl)ethylamine.

This pathway ensures the formation of the desired compound through careful control of reaction conditions, typically under an inert atmosphere to avoid oxidation and moisture interference .

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide exhibits its biological activity primarily through enzyme inhibition. The compound interacts with specific molecular targets, particularly enzymes, by binding to their active sites. This binding prevents substrate interaction, thereby inhibiting catalytic activity. The structural components, such as the methoxy and isobutyl groups, enhance the compound's binding affinity and specificity .

Therapeutic Potential

Research indicates several potential biological activities for this compound:

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for various enzymes, indicating potential applications in treating conditions associated with enzyme dysregulation .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

- Analgesic Properties : Indications of pain relief efficacy warrant exploration in pain management therapies .

Data Tables

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes, potentially useful in treating enzyme-related diseases. | |

| Anti-inflammatory Effects | Exhibits properties that may reduce inflammation in various disease models. | |

| Analgesic Properties | May provide pain relief, suggesting applications in pain management. |

Study on Enzyme Inhibition

In a study investigating the enzyme inhibition properties of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide, researchers found that the compound effectively inhibited phospholipase D (PLD), leading to increased apoptosis in cancer cells and decreased invasion and metastasis . This suggests a promising avenue for cancer treatment through targeted enzyme inhibition.

Anti-inflammatory Research

Preliminary studies conducted on animal models indicated that this compound could significantly reduce markers of inflammation when administered in controlled doses. These findings highlight its potential therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related oxalamides:

Key Comparative Insights:

Substituent Effects on Bioactivity: The target compound’s ortho-substituted aromatic groups (o-tolyl and 2-methoxybenzyl) likely confer greater steric hindrance compared to para-substituted analogs like S336 or Compound 15. This may influence receptor binding in flavor or enzyme-targeting applications . Heterocyclic substituents (e.g., pyridinylethyl in S336 and ) improve metabolic stability and solubility but may increase CYP inhibition risks.

Synthetic Accessibility :

- Most oxalamides are synthesized via coupling reactions (e.g., HATU-mediated amide bond formation) between oxalyl derivatives and amines. The target compound’s synthesis would follow similar protocols, with o-tolylethylamine and 2-methoxybenzylamine as key intermediates .

Regulatory and Safety Profiles :

- S336 has undergone extensive toxicological evaluation, showing <50% inhibition of CYP enzymes at 10 µM, a critical factor in its regulatory approval as a flavor additive . The target compound’s safety profile remains uncharacterized, but its lack of pyridine rings may reduce CYP-related liabilities.

Functional Diversity :

- Oxalamides with cyclic imides (e.g., GMC-5) exhibit antimicrobial activity, whereas adamantyl-substituted derivatives () target epoxide hydrolases. The target compound’s ortho-methoxy and o-tolyl groups may favor applications in flavor modulation or selective enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide with high purity?

- Methodological Answer :

- Step 1 : Couple the oxalamide backbone via condensation of 2-methoxybenzylamine and 2-methoxy-2-(o-tolyl)ethylamine with oxalyl chloride in anhydrous dichloromethane under inert atmosphere (N₂/Ar) to prevent oxidation .

- Step 2 : Optimize reaction temperature (0–5°C for initial coupling, room temperature for completion) and stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 90% acetonitrile/water) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- IR Spectroscopy : Identify oxalamide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 425.18) and isotopic patterns to verify molecular formula .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, measuring saturation concentration via UV-Vis spectroscopy (λmax ~270 nm) .

- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C), then quantify degradation via HPLC at 0, 6, 12, 24 hours .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., in vitro vs. in vivo efficacy) be systematically addressed?

- Methodological Answer :

- Step 1 : Validate in vitro assays (e.g., enzyme inhibition IC50) using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) .

- Step 2 : Perform pharmacokinetic (PK) studies in rodent models to assess bioavailability, metabolism (via LC-MS/MS), and tissue distribution .

- Step 3 : Optimize formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility and reduce off-target effects .

Q. What strategies can elucidate the mechanism of action (MoA) of this compound in enzyme inhibition?

- Methodological Answer :

- Strategy 1 : Conduct molecular docking (AutoDock Vina) using X-ray crystallography data of target enzymes (e.g., soluble epoxide hydrolase) to predict binding modes .

- Strategy 2 : Use site-directed mutagenesis on key residues (e.g., catalytic triad) to confirm interaction sites via kinetic assays (Km/Vmax shifts) .

- Strategy 3 : Perform cellular thermal shift assays (CETSA) to validate target engagement in live cells .

Q. How can structure-activity relationships (SAR) be explored to improve potency and selectivity?

- Methodological Answer :

- Approach 1 : Synthesize analogs with modified substituents (e.g., replacing o-tolyl with p-fluorophenyl) and compare IC50 values .

- Approach 2 : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric parameters with activity .

- Key Metrics : LogP (HPLC-derived), polar surface area (Schrödinger software), and metabolic stability (microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.